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cynR protein

LTTR oligomerization alanine-scanning mutagenesis protein-protein interaction specificity

cynR protein (HTH-type transcriptional regulator cynR, CAS 147338-82-7) is a dual-function transcriptional regulator belonging to the LysR-type transcriptional regulator (LTTR) family, one of the largest families of prokaryotic transcription factors. Encoded by the cynR gene in Escherichia coli K-12, CynR positively activates the cynTSX operon—enabling cyanate detoxification and nitrogen assimilation—while negatively autoregulating its own transcription in a cyanate-independent manner.

Molecular Formula C12H14O2
Molecular Weight 0
CAS No. 147338-82-7
Cat. No. B1176303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecynR protein
CAS147338-82-7
SynonymscynR protein
Molecular FormulaC12H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cynR Protein (HTH-Type Transcriptional Regulator, LysR Family) – Procurement-Relevant Biochemical Identity and Functional Context


cynR protein (HTH-type transcriptional regulator cynR, CAS 147338-82-7) is a dual-function transcriptional regulator belonging to the LysR-type transcriptional regulator (LTTR) family, one of the largest families of prokaryotic transcription factors. Encoded by the cynR gene in Escherichia coli K-12, CynR positively activates the cynTSX operon—enabling cyanate detoxification and nitrogen assimilation—while negatively autoregulating its own transcription in a cyanate-independent manner [1]. The LTTR family comprises 47 paralogs in E. coli alone and 123 in Pseudomonas aeruginosa, with members sharing a conserved N-terminal helix-turn-helix DNA-binding domain and a C-terminal regulatory domain yet diverging profoundly in effector specificity, oligomerization interface architecture, and DNA-binding site topology [2]. CynR is distinguished within this family by its unique responsiveness to azide as a gratuitous inducer, its asymmetric DNA footprinting pattern, and its structurally characterized effector-binding domain solved in both uninduced (2.05 Å) and azide-bound (2.60 Å) states [3][4].

Why Generic LysR-Family Transcriptional Regulators Cannot Substitute for cynR Protein in Research and Biotechnological Applications


Although all LTTR family members share a conserved two-domain architecture (N-terminal helix-turn-helix DNA-binding motif and C-terminal regulatory domain), the oligomerization interfaces, effector-binding pockets, and DNA recognition elements have diverged to such an extent that paralogs are functionally non-interchangeable. Direct experimental evidence demonstrates that the three oligomerization hot spot residues in CynR (L122, E220, E229) show zero overlap with the seven hot spot residues identified in OxyR, another E. coli LTTR paralog [1]. Of 53 shared residue-residue contacts in the CynR dimer interface, only eight are conserved across all four contact profiles of CynR and OxyR, and merely 65% and 62% of atomic interactions are preserved between the uninduced and induced states of CynR alone [1]. The cynR-encoded regulatory circuit responds specifically to cyanate and azide as effectors, with the engineered cyn regulon delivering over 600-fold GFP induction compared to uninduced controls and significantly outperforming the classical lac-operon for recombinant protein production [2]. Substituting CynR with any other LTTR—even one from the same organism—would therefore fail to reconstitute the cognate cyanate-responsive transcriptional program.

Quantitative Differential Evidence for cynR Protein: Head-to-Head and Cross-Study Comparisons Against Closest LTTR Analogs


Oligomerization Hot Spot Residue Set Is Completely Non-Overlapping Between CynR and OxyR

Alanine-scanning mutagenesis coupled with λcI repressor fusion immunity assays identified three hot spot residues essential for CynR regulatory domain dimerization: L122, E220, and E229. In contrast, OxyR (the only other E. coli LTTR systematically mapped for oligomerization hot spots) has seven hot spot residues that govern its dimer interface [1]. The two sets of hot spot residues exhibit zero overlap—none of the CynR hot spots correspond to any OxyR hot spot position [1]. This was determined by mapping OxyR contact profiles onto a multiple sequence alignment of the LTTR family, generating predicted CynR contact profiles, and then validating against the actual crystal structures of CynR (PDB: 2HXR and 3HFU). Of 42 residues in the OxyR contact profile, only six positions were occupied by identical amino acids in CynR, and three OxyR positions aligned to gaps in the CynR sequence [1].

LTTR oligomerization alanine-scanning mutagenesis protein-protein interaction specificity λ repressor fusion assay

CynR Dimer Interface Atomic Contact Network Undergoes Only 62–65% Conservation Upon Effector-Induced Conformational Change

Comparison of the CynR regulatory domain crystal structures in the uninduced state (PDB: 2HXR, 2.05 Å) and azide-bound induced state (PDB: 3HFU, 2.60 Å) revealed that while the residue-level interface composition is largely preserved—59 residue-residue contacts in the uninduced form versus 60 in the induced form, with 53 shared—the underlying atomic interaction network is substantially remodelled. Of 245 nonredundant atomic interactions in the uninduced form and 258 in the induced form, only 159 are shared, corresponding to 65% and 62% conservation, respectively [1]. When extended across paralogs, only 8 of the 53 residue-residue contacts shared between both CynR conformations are also conserved in both oxidized and reduced OxyR structures, underscoring the divergence of interface geometry between family members [1].

LTTR conformational dynamics dimer interface remodelling effector-induced structural change atomic contact profiling

Engineered cyn Regulon Outperforms Classical lac-Operon: >600-Fold GFP Induction with Tunable Azide Response

In a direct performance comparison, an engineered synthetic cyn regulon system utilizing the CynR-azide regulatory circuit achieved over 600-fold induction of GFP reporter expression relative to the uninduced control, tunable across three orders of magnitude of azide ion concentration (0.01–5 mM). Critically, this engineered cyn-operon demonstrated superior performance over the classical lac-operon for recombinant protein production [1]. The cyn regulon's azide-responsiveness exploits a unique property of CynR: azide acts as a gratuitous inducer that does not alter CynR DNA-binding affinity or footprint, but modulates DNA bending to enable transcriptional activation [2]. This effector-binding characteristic is distinct from the IPTG–LacI system, as azide ions are orthogonal to most cellular metabolic pathways and do not suffer from the catabolite effects that complicate lac-operon-based expression.

synthetic biology azide biosensing recombinant protein production cyn operon engineering glycoengineering

Asymmetric DNA Footprint: CynR Protects 60-bp and 56-bp Regions on Opposite Coding Strands

DNase I footprinting analysis revealed that CynR protects a 60-bp region on the cynR coding strand and a 56-bp sequence on the cynTSX coding strand within a 136-bp DNA fragment encompassing both the cynR and cynTSX promoters [1]. This asymmetric protection pattern is a direct consequence of the overlapping, divergently oriented cynR and cynTSX promoters, with the cynR transcription start site located 63 bp upstream of the cynTSX transcription start site [2]. CynR binding to this region was not affected by the presence of cyanate or its structural homolog azide, a gratuitous inducer of the operon; however, CynR-induced DNA bending was detected in two different DNA fragments, and the amount of bending was decreased by cyanate [1]. This effector-independent DNA binding with effector-modulated bending contrasts with many other LTTRs (e.g., OxyR, BenM, CatM) whose DNA-binding affinity or footprint is directly altered by effector binding.

DNase I footprinting DNA-binding site asymmetry LTTR promoter recognition transcriptional regulation

CynR Regulatory Domain Deletion Mapping Confirms Residues 89–299 Are Sufficient for Dimerization, Distinct from Other LTTR Domain Architectures

Deletion analysis using λ repressor-CynR fusion constructs demonstrated that the CynR regulatory domain (residues 89–299) is both necessary and sufficient to drive dimerization, while the full-length protein forms higher-order oligomers consistent with the tetrameric assembly typical of LTTRs [1]. Among 29 alanine substitution mutants tested, four residues were classified as Class I (no oligomerization in any vector), 16 as Class II (oligomerization only in lower-stringency vectors pAZ299 or pGK751), and nine as Class III (wild-type oligomerization behavior) [1]. The domain boundary mapping showed that a construct deleting the C-terminal portion of the regulatory domain (where the polypeptide crosses back from the RDII subdomain to RDI) exhibited only weak self-assembly, confirming that the complete RDII–RDI crossover architecture is essential for stable dimerization [1]. This domain organization, while sharing the general LTTR fold, uses a distinct subset of interface residues—the CynR hot spots (L122, E220, E229) are notably enriched in glutamic acid and leucine rather than the tryptophan, tyrosine, and arginine residues typical of hot spots in other protein families [1].

deletion mutagenesis LTTR domain architecture oligomerization sufficiency regulatory domain boundaries

Evidence-Backed Research and Industrial Application Scenarios for cynR Protein Procurement


Synthetic Biology: Azide-Responsive Gene Expression Systems Requiring Orthogonal, Tunable Control

The engineered cyn regulon—built on the CynR-azide regulatory circuit—delivers >600-fold induction of recombinant protein expression over uninduced controls with tunability across a 500-fold azide concentration range (0.01–5 mM), and has been demonstrated to outperform the classical lac-operon for recombinant protein production [1]. This application is ideal for laboratories engineering autonomous biosensing circuits or glycoengineering platforms where IPTG-based induction is compromised by metabolic interference. Procurement of CynR protein (or its cognate expression plasmids) is essential for constructing these synthetic promoter systems, as no other LTTR-encoding regulon provides the combination of azide orthogonality, wide dynamic range, and validated superior performance over lac-based systems [1].

Structural Biology: High-Resolution Crystallographic Studies of LTTR Effector-Binding Domain Conformational Dynamics

CynR is one of the few LTTR family members for which the ligand-binding domain has been solved at high resolution in both the uninduced state (PDB: 2HXR, 2.05 Å) and the effector-bound state (PDB: 3HFU, 2.60 Å with azide) [2][3]. The atomic-level comparison revealed 59 vs. 60 residue-residue contacts and a striking 35–38% remodelling of atomic interactions upon effector binding [4]. This makes CynR an exceptional model system for studying the structural basis of LTTR conformational switching. Researchers conducting comparative structural biology across the LTTR family should procure CynR specifically because its dual-state structural data enable direct atomic-level analysis of effector-induced conformational changes that cannot be inferred from single-state structures of other LTTRs.

Protein Biochemistry: Investigating Determinants of Specificity in Paralogous Oligomerization Interfaces

CynR and OxyR are the only two E. coli LTTR paralogs for which systematic alanine-scanning mutagenesis has mapped the complete set of oligomerization hot spot residues, revealing zero overlap between the two sets (3 hot spots in CynR: L122, E220, E229 vs. 7 hot spots in OxyR) [4]. The λ repressor fusion system with graded-stringency expression vectors (pLM1000, pAZ299, pGK751) provides a quantitative framework for assessing oligomerization strength, with 4/29 CynR alanine mutants exhibiting complete loss of oligomerization (Class I) and 16/29 showing partial loss (Class II) [4]. Procuring CynR is critical for laboratories studying the evolution of interaction specificity in paralogous protein families, as the CynR–OxyR pair provides the most thoroughly characterized comparative dataset for LTTR oligomerization determinants.

Industrial Biotechnology: L-Amino Acid Production Strain Engineering via cyn Operon Modulation

Patent US7919283 demonstrates that attenuating expression of cynR, alone or in combination with cynT, cynS, or cynX genes, enhances L-amino acid production yields in Enterobacteriaceae fermentation strains [5]. The cyanate detoxification pathway controlled by CynR is directly linked to carbamoyl phosphate metabolism, an intermediate in pyrimidine and arginine biosynthesis [5]. For industrial strain engineers, CynR protein—or cynR knockout/knockdown constructs—represents a validated target for metabolic flux optimization that is distinct from other LTTR-encoding genes because of its specific coupling to nitrogen assimilation and cyanate detoxification. No other LTTR regulator provides this specific metabolic control point.

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